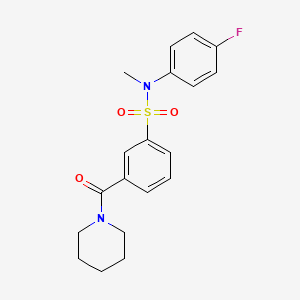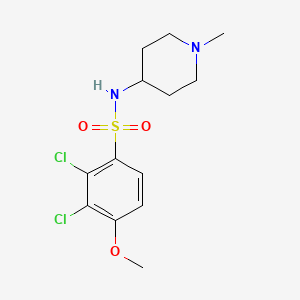![molecular formula C15H19ClN2O B4456969 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide](/img/structure/B4456969.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide
Descripción general
Descripción
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 5-chloroindole moiety linked to a 2-methylbutanamide group through an ethyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide typically involves the following steps:
Formation of the 5-chloroindole moiety: This can be achieved through various methods such as the Bartoli indole synthesis, which involves the reaction of nitrobenzene with vinyl Grignard reagents.
Attachment of the ethyl chain: The 5-chloroindole is then reacted with an appropriate ethylating agent under basic conditions to form the N-ethyl-5-chloroindole.
Formation of the 2-methylbutanamide group: The final step involves the reaction of N-ethyl-5-chloroindole with 2-methylbutanoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the butanamide moiety, potentially forming alcohol derivatives.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the butanamide moiety.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex indole derivatives.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to other biologically active indole derivatives.
Industry:
- Used in the synthesis of dyes and pigments due to the chromophoric properties of the indole ring.
Mecanismo De Acción
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to the indole moiety’s ability to mimic natural substrates. The compound may exert its effects through binding to specific receptors or inhibiting enzyme activity, leading to downstream biological effects.
Comparación Con Compuestos Similares
- N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
- N-[2-(5-chloro-1H-indol-3-yl)ethyl]cyclohexanecarboxamide
- N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide
Uniqueness: N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide is unique due to the presence of the 2-methylbutanamide group, which may confer distinct biological activities and chemical properties compared to other similar compounds. The specific substitution pattern on the indole ring and the nature of the amide group can significantly influence the compound’s reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c1-3-10(2)15(19)17-7-6-11-9-18-14-5-4-12(16)8-13(11)14/h4-5,8-10,18H,3,6-7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUKDEPAVQMMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-phenyl-7-[2-(2-thienyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4456895.png)
![N-cyclohexyl-4-methyl-6-[4-(3-pyridinylsulfonyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B4456911.png)

![N-(5-chloro-2-methoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4456925.png)

![1-(ETHANESULFONYL)-N-[(3-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4456944.png)

![6-(4-chlorophenyl)-2-methyl-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4456955.png)
![3-{1-[(2,5-difluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B4456967.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B4456977.png)
![1-METHANESULFONYL-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4456982.png)
![N-(4-Chlorophenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4456993.png)
![2-[(4-amino-1-piperidinyl)methyl]-3,5-dimethyl-4-pyridinol](/img/structure/B4456994.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4457002.png)
